BW 373U86

Vue d'ensemble

Description

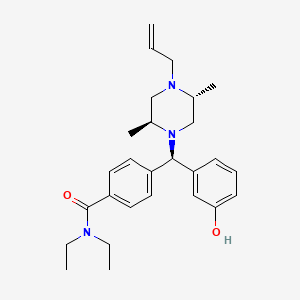

BW 373U86 est un agoniste non peptidique puissant et sélectif du récepteur delta des opioïdes. Il a une formule chimique de C27H37N3O2 et une masse molaire de 435,612 g·mol−1 . Ce composé est principalement utilisé dans la recherche scientifique en raison de ses effets analgésiques et antidépresseurs significatifs .

Applications De Recherche Scientifique

BW 373U86 a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé pour étudier les propriétés et le comportement des agonistes du récepteur delta des opioïdes.

Biologie : La recherche impliquant this compound aide à comprendre le rôle des récepteurs delta des opioïdes dans divers processus biologiques.

Médecine : Il a montré un potentiel pour fournir des effets analgésiques et antidépresseurs dans des études animales.

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement aux récepteurs delta des opioïdes. Cette liaison conduit à l'activation des voies du récepteur couplé aux protéines G, ce qui inhibe à son tour l'activité de l'adénylate cyclase et stimule l'activité de la GTPase à faible Km . Ces interactions moléculaires conduisent à la modulation de la douleur et de l'humeur, contribuant à ses effets analgésiques et antidépresseurs .

Mécanisme D'action

BW 373U86, also known as 4-(®-((2S,5R)-4-allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide, is a potent and selective nonpeptidic agonist .

Target of Action

This compound primarily targets the δ-opioid receptor . It has a stronger affinity for the δ-opioid receptor than the μ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of endogenous opioids and opioid drugs .

Mode of Action

This compound acts as a selective agonist for the δ-opioid receptor . It binds to these receptors and activates them, leading to a series of intracellular events . This compound’s interaction with its targets results in changes in the cellular activity, which can lead to various physiological effects .

Biochemical Pathways

This compound’s action on the δ-opioid receptor leads to the inhibition of adenylyl cyclase and the stimulation of low-Km GTPase activity . This results in a decrease in the concentration of cyclic AMP (cAMP) in the cell, which can affect various downstream signaling pathways . This compound also appears to have an effect on the PI3K/Akt and mTOR pathways, which are involved in cell survival and autophagy .

Result of Action

This compound has been shown to have potent analgesic and antidepressant effects in animal studies . It appears to protect heart muscle cells from apoptosis in conditions of ischemia (oxygen deprivation, such as in heart attack) . The mechanism for this is complex and may be separate from its delta agonist effects .

Analyse Biochimique

Biochemical Properties

BW 373U86 interacts with delta-opioid receptors, exhibiting a stronger affinity for the delta-opioid receptor than the mu-opioid receptor . It couples with G protein-linked second messenger systems, affecting the inhibition of adenylyl cyclase and the stimulation of low-Km GTPase activity .

Cellular Effects

This compound influences cell function by interacting with delta-opioid receptors. It has been shown to have potent analgesic and antidepressant effects in animal studies . In studies on rats, this compound appears to protect heart muscle cells from apoptosis in conditions of ischemia .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with delta-opioid receptors. It inhibits adenylyl cyclase activity in a GTP-dependent manner . This compound is also a competitive inhibitor of diprenorphine at delta receptors .

Temporal Effects in Laboratory Settings

Chronic exposure to this compound produces tolerance to most effects, although at differential rates . For example, after 8 days of administration, it produced a significant increase in BDNF mRNA expression, while having no effect on BDNF expression when given for 21 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, all three different doses of this compound did not affect the arrhythmia, 50% mean arterial pressure-reduction, 50% heart rate-reduction, and asystole dose of bupivacaine compared with a control group .

Metabolic Pathways

Its ability to couple with G protein-linked second messenger systems suggests that it may influence various metabolic processes .

Transport and Distribution

Its potent and selective interaction with delta-opioid receptors suggests that it may be transported and distributed in a manner similar to other opioid receptor agonists .

Subcellular Localization

Given its interaction with delta-opioid receptors, it is likely that it localizes to areas of the cell where these receptors are present .

Méthodes De Préparation

La voie de synthèse implique généralement l'utilisation de dérivés de pipérazine et d'intermédiaires de benzamide . Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés. Les méthodes de production industrielle peuvent impliquer des synthèses à grande échelle utilisant des voies similaires, mais avec une efficacité et des mesures de sécurité améliorées .

Analyse Des Réactions Chimiques

BW 373U86 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des agents réducteurs courants tels que l'hydrure de lithium aluminium ou le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau de la partie benzamide.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Comparaison Avec Des Composés Similaires

BW 373U86 est unique en raison de sa haute sélectivité pour les récepteurs delta des opioïdes par rapport à d'autres composés similaires. Parmi les composés similaires, citons :

This compound se distingue par sa nature non peptidique et sa plus grande sélectivité pour les récepteurs delta des opioïdes .

Propriétés

IUPAC Name |

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLDMHBSVIVJPM-YZIHRLCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933945 | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150428-54-9 | |

| Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW 373U86 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW373U86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-373U86, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.